N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of bivalent bromodomain and extraterminal inhibitors . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds with [1,2,4]triazolo[4,3-b]pyridazine frameworks have been investigated for their antitumor and antimicrobial properties. For example, certain enaminones used as building blocks for synthesizing substituted pyrazoles exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showcasing potential antitumor activities comparable to those of 5-fluorouracil. Additionally, antimicrobial activities of these compounds were evaluated, indicating their potential in addressing microbial infections (S. Riyadh, 2011).
Synthetic Utility in Heterocyclic Chemistry
The [1,2,4]triazolo[4,3-b]pyridazine moiety serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds of medicinal interest. These include various nitrogen-containing heterocycles like triazoles, pyridazines, and triazines, which play a crucial role in developing new therapeutic agents. The synthetic strategies employed highlight the importance of these frameworks in constructing complex molecules with potential pharmacological activities (M. Abdel-Megid, 2021).
Insecticidal Activities
N-heterocycle derivatives containing the [1,2,4]triazolo[4,3-b]pyridazine core have been evaluated for their insecticidal activities, particularly against Culex pipiens larvae. The research demonstrates the potential of these compounds in developing new insecticides that could be integrated into pest management programs, addressing the need for novel agents to control insect pests in agricultural and public health contexts (S. K. Ramadan et al., 2022).
Antioxidant Properties
Exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antioxidant properties has been conducted, underscoring the potential of these compounds in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of these molecules could pave the way for their application in developing therapeutic agents aimed at combating oxidative damage (R. M. Shakir et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs.
Mode of Action
It is known that the compound interacts with its target, the zipa protein, and potentially inhibits its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of the ZipA protein, the compound could disrupt bacterial cell division, leading to cell death .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-22-11-6-4-3-5-10(11)15(21-22)16(24)17-9-13-19-18-12-7-8-14(25-2)20-23(12)13/h3-8H,9H2,1-2H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSBQXGNXYZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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